molecular formula C10H8ClNS B1604250 2-[4-(Chloromethyl)phenyl]-1,3-thiazole CAS No. 906352-61-2

2-[4-(Chloromethyl)phenyl]-1,3-thiazole

Cat. No.: B1604250
CAS No.: 906352-61-2
M. Wt: 209.7 g/mol
InChI Key: BFAWMDHRKPPXSO-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group on the phenyl ring. Thiazoles are known for their diverse biological activities and are integral in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole typically involves the chloromethylation of aromatic compounds. One efficient method includes the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the chloromethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Chloromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted thiazoles with various functional groups depending on the nucleophile used.
  • Oxidized thiazole derivatives with altered electronic properties.

Scientific Research Applications

2-[4-(Chloromethyl)phenyl]-1,3-thiazole has significant applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

    2-Phenylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Chloromethyl)phenylthiazole: Similar structure but different substitution pattern, affecting its reactivity and biological activity.

    Thiazole: The parent compound, simpler structure, and different reactivity profile.

Uniqueness: 2-[4-(Chloromethyl)phenyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAWMDHRKPPXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640204
Record name 2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-61-2
Record name 2-[4-(Chloromethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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